molecular formula C23H22FN3O B048052 Elopiprazole CAS No. 115464-77-2

Elopiprazole

Cat. No. B048052
M. Wt: 375.4 g/mol
InChI Key: PGNHBJGIQAEIHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Elopiprazole is C23H22FN3O . The molar mass is 375.447 g·mol −1 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.

Scientific Research Applications

  • Serotonergic and Dopaminergic Modulation : Aripiprazole has been shown to modulate serotonergic and dopamine release in the medial prefrontal cortex. It activates 5-HT1A receptors and acts as a partial agonist at DA D2 autoreceptors (Bortolozzi et al., 2007).

  • Potential Protective Effect on COVID-19 Patients : Aripiprazole may exert a protective effect on COVID-19 patients by modulating the expression of genes altered in these patients (Crespo-Facorro et al., 2020).

  • Augmentation of Antidepressants in Major Depressive Disorder : Aripiprazole addition to an SSRI regimen can reverse the inhibitory action of the SSRI on monoaminergic neuronal firing (Chernoloz, el Mansari, & Blier, 2009).

  • Predictive Polymorphisms for Treatment Response in Schizophrenia : HTR2A A-1438G/T102C polymorphisms can predict negative symptoms performance upon aripiprazole treatment in schizophrenic patients (Chen, Shen, & Chen, 2009).

  • Antidepressant-like and Anxiolytic-like Activity : Cariprazine, a drug related to Aripiprazole, shows antidepressant-like effects and anxiolytic-like activity, suggesting potential benefits in treating schizophrenia, bipolar disorder, and major depressive disorder (Durić et al., 2017).

  • Dopamine D3 Receptor Partial Agonist : Cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist, is at least as effective as aripiprazole in treating negative symptoms and functional impairment in schizophrenia patients (Watson et al., 2016).

  • Distinct Clinical Profiles of Dopamine-2 Receptor Agonists : Brexpiprazole, cariprazine, and aripiprazole, all function as partial agonists of the dopamine-2 receptor, but each drug has a unique profile of clinical indications and adverse effects (Frankel & Schwartz, 2017).

  • 5-HT1A Agonist Effect : Aripiprazole's atypical profile may partly derive from its 5-HT1A agonist effect, rather than its D2 receptor properties (Marona-Lewicka & Nichols, 2004).

properties

IUPAC Name

1-(1-benzofuran-7-yl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c24-19-6-4-17(5-7-19)21-9-8-20(25-21)16-26-11-13-27(14-12-26)22-3-1-2-18-10-15-28-23(18)22/h1-10,15,25H,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNHBJGIQAEIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151109
Record name Elopiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elopiprazole

CAS RN

115464-77-2
Record name 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115464-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elopiprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115464772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elopiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELOPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419A0R564U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
B Crespo-Facorro, M Ruiz-Veguilla… - 2020 - pesquisa.bvsalud.org
BackgroundAntipsychotics suppress expression of inflammatory cytokines and inducible inflammatory enzymes. Elopiprazole (a phenylpiperazine antipsychotic drug in phase 1) has …
Number of citations: 0 pesquisa.bvsalud.org
B Crespo-Facorro, M Ruiz-Veguilla… - Frontiers in …, 2021 - frontiersin.org
… there are two antipsychotic drugs, elopiprazole and 8-(3-Chlorostyryl) caffeine which are in phase I and preclinical stages respectively. Elopiprazole and aripiprazole belong to the class …
Number of citations: 29 www.frontiersin.org
A Sharma, IS Kalyani, A Fatima - Letters in Organic Chemistry, 2018 - ingentaconnect.com
… Pyrrole is widely known as a biologically active scaffold, found in the structures of several drugs including atorvastatin, ketorolac, tolmetin, elopiprazole and sunitinib and naturally …
Number of citations: 5 www.ingentaconnect.com
M Canal-Rivero, R Catalán-Barragán… - Schizophrenia …, 2021 - ncbi.nlm.nih.gov
The population with severe mental disorders (SMD) is a medically and socially vulnerable group for a worse outcome in COVID-19. This population has been identified as high-risk …
Number of citations: 37 www.ncbi.nlm.nih.gov
O Noureddine, S Gatfaoui, SA Brandán… - Journal of Molecular …, 2020 - Elsevier
In this work, the new organic-inorganic hybrid material 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) (1-PPHS) have been investigated. Experimental and theoretical studies of 1-…
Number of citations: 69 www.sciencedirect.com
Y Liu, H Hu, X Wang, S Zhi, Y Kan… - The Journal of Organic …, 2017 - ACS Publications
Pyrroles are an important group of heterocyclic compounds with a wide range of interesting properties, which have resulted in numerous applications in a variety of fields. Despite the …
Number of citations: 47 pubs.acs.org
N Kanova, BA Dundar, Y Kelgokmen… - The Journal of Organic …, 2021 - ACS Publications
A one-pot two-step protocol for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones was described. When treated with zinc chloride in refluxing chloroform, N-…
Number of citations: 17 pubs.acs.org
OV Petrova, AB Budaev, EF Sagitova, IA Ushakov… - Molecules, 2021 - mdpi.com
An efficient method for the synthesis of pharmaceutically prospective pyrrole–aminopyrimidine ensembles (in up to 91% yield) by the cyclocondensation of easily available …
Number of citations: 4 www.mdpi.com
H Nocheva, S Vladimirova, D Tzankova… - Tropical Journal of …, 2023 - ajol.info
Purpose: To screen a series of newly synthesized N-pyrrolyl hydrazide hydrazones for analgesic activity via Paw-pressure (PP) test and hot plate test (HPT). Methods: The compounds …
Number of citations: 2 www.ajol.info
NL McCombs, T Smirnova, RA Ghiladi - Catalysis science & …, 2017 - pubs.rsc.org
The use of oxidoreductases as biocatalysts in the syntheses of functionalized, monomeric pyrroles has been a challenge owing to, among a number of factors, undesired polypyrrole …
Number of citations: 23 pubs.rsc.org

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